Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-1,3,4,5,6,7-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrano[2,3-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyrano[2,3-d]pyrimidine core with various substituents, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of cyclohexanone, ethyl acetoacetate, and urea in the presence of a catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Chemical Reactions Analysis
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the ethyl ester group, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation in certain cancer cell lines.
Biological Studies: The compound is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is explored for its potential use in the synthesis of other complex organic molecules and as a building block in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound binds to active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exerting its anti-cancer effects .
Comparison with Similar Compounds
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate can be compared with other pyrano[2,3-d]pyrimidine derivatives such as:
Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate: Similar structure but with slight variations in the substituents.
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit significant biological activities and are used in similar research applications.
The uniqueness of Ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-2,3,4,5,6,7-hexahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylate lies in its specific substituents, which confer distinct biological properties and potential therapeutic applications.
Properties
CAS No. |
69310-78-7 |
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Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
ethyl 1-cyclohexyl-3-methyl-2,4-dioxo-7-phenyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C23H28N2O5/c1-3-29-22(27)17-14-18-20(26)24(2)23(28)25(16-12-8-5-9-13-16)21(18)30-19(17)15-10-6-4-7-11-15/h4,6-7,10-11,16-17,19H,3,5,8-9,12-14H2,1-2H3 |
InChI Key |
ZQEYUJNHTLLUJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC2=C(N(C(=O)N(C2=O)C)C3CCCCC3)OC1C4=CC=CC=C4 |
Origin of Product |
United States |
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